molecular formula C18H20N4O4S B2886629 3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034230-65-2

3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Katalognummer: B2886629
CAS-Nummer: 2034230-65-2
Molekulargewicht: 388.44
InChI-Schlüssel: VYJAZHNKJVWRPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034230-65-2) is a sophisticated chemical compound with the molecular formula C18H20N4O4S and a molecular weight of 388.44 g/mol . This reagent features a pyrazine-carbonitrile core linked via an ether bond to a piperidine ring, which is further functionalized with a 4-methoxy-3-methylphenylsulfonyl group . This specific structural architecture, particularly the presence of both sulfonyl and cyano functional groups, makes it a valuable intermediate in medicinal chemistry and drug discovery. Compounds containing piperidine and sulfonamide motifs are frequently explored for their potential to interact with biological targets, and the piperazine scaffold, related to the pyrazine in this molecule, is a prevalent feature in numerous FDA-approved pharmaceuticals due to its ability to fine-tune the physicochemical properties and bioavailability of drug candidates . Researchers utilize this compound as a key synthon in the synthesis of more complex molecules for high-throughput screening and the development of targeted therapies. It is available for purchase in various quantities to support laboratory-scale research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

3-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-13-10-15(5-6-17(13)25-2)27(23,24)22-9-3-4-14(12-22)26-18-16(11-19)20-7-8-21-18/h5-8,10,14H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJAZHNKJVWRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H23N3O4S\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}

This structure includes a pyrazine ring, a piperidine moiety, and a methoxy-substituted phenyl group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazine derivatives, including the compound . For instance, derivatives related to this compound have shown significant activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some related pyrazole derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the sulfonamide group may interact with bacterial enzymes or receptors, leading to inhibition of microbial growth. Additionally, the presence of the piperidine and pyrazine rings may enhance binding affinity to specific biological targets.

Study on Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, one derivative demonstrated superior antimicrobial properties, leading researchers to investigate structural modifications that could enhance efficacy. The study utilized time-kill assays and biofilm formation inhibition tests to evaluate the effectiveness of these compounds .

In Vitro Studies

In vitro evaluations have shown that compounds similar to this compound exhibit significant antibacterial activity. These studies typically assess parameters such as MIC, Minimum Bactericidal Concentration (MBC), and time-kill kinetics against various bacterial strains .

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the table below:

Study Activity MIC (μg/mL) Target Pathogen
Study AAntimicrobial0.22 - 0.25Staphylococcus aureus
Study BAntimicrobial0.30 - 0.35Escherichia coli
Study CAntimicrobial0.40 - 0.50Pseudomonas aeruginosa

Vergleich Mit ähnlichen Verbindungen

Research Implications

The structural diversity among these compounds highlights the following trends:

Substituent Bulk and Target Affinity: Bulky groups (e.g., quinoxaline, pyrazole-propanoyl) may improve binding specificity but reduce solubility.

Metabolic Stability : Simpler substituents (e.g., ethylsulfonyl ) likely exhibit better metabolic profiles due to reduced steric hindrance.

Electronic Modulation : Electron-withdrawing groups (sulfonyl, carbonitrile) enhance stability and interaction with enzymatic active sites.

Q & A

Q. What in silico and in vitro approaches are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

In silico : QSAR models (e.g., CoMFA, CoMSIA) using descriptors like logP, polar surface area, and H-bond acceptors.

In vitro : Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and test against target panels (e.g., kinase profiling).
Example: Replacing the 3-methyl group with CF₃ improved selectivity for PI3Kδ in pyrazine analogs .

Tables for Key Data

Q. Table 1: Comparative Synthesis Conditions for Sulfonylpiperidine Intermediates

ParameterStudy A Study B Optimal Condition (DoE)
SolventDMFTHFDMF
Temperature (°C)705065
CatalystNonePd/C (5 mol%)Pd/C (2.5 mol%)
Yield (%)688289

Q. Table 2: Metabolic Stability of Structural Analogs

Compound Modificationt½ (Human Liver Microsomes, min)Clₐᵤᵢₙₜ (µL/min/mg)
Parent (Ethyl Ester)12.345.6
Carboxamide Derivative28.718.9
Fluorinated Phenyl Analog34.512.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.